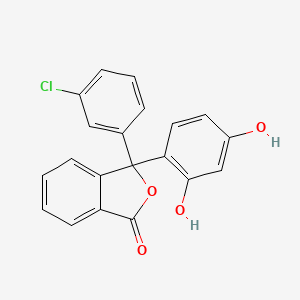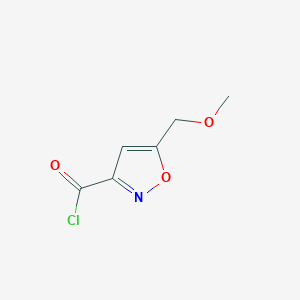
5-(Methoxymethyl)-1,2-oxazole-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethyl)isoxazole-3-carbonyl chloride is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxymethyl group at the 5-position and a carbonyl chloride group at the 3-position of the isoxazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)isoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of an α,β-acetylenic oxime with a suitable reagent to form the isoxazole ring. The methoxymethyl group can be introduced via alkylation reactions, and the carbonyl chloride group is usually introduced through chlorination reactions using reagents like thionyl chloride or oxalyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-(Methoxymethyl)isoxazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The isoxazole ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Amides, Esters, and Thioesters: Formed from substitution reactions.
Oxidized or Reduced Isoxazole Derivatives: Formed from oxidation or reduction reactions.
Scientific Research Applications
5-(Methoxymethyl)isoxazole-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)isoxazole-3-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The isoxazole ring can interact with biological targets, potentially affecting molecular pathways involved in disease processes .
Comparison with Similar Compounds
- 5-Methylisoxazole-3-carbonyl chloride
- 5-Phenylisoxazole-3-carbonyl chloride
- 5-(2-Thienyl)isoxazole-3-carbonyl chloride
Comparison: 5-(Methoxymethyl)isoxazole-3-carbonyl chloride is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
CAS No. |
80173-69-9 |
|---|---|
Molecular Formula |
C6H6ClNO3 |
Molecular Weight |
175.57 g/mol |
IUPAC Name |
5-(methoxymethyl)-1,2-oxazole-3-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNO3/c1-10-3-4-2-5(6(7)9)8-11-4/h2H,3H2,1H3 |
InChI Key |
OADQXCOFHVUDLB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NO1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


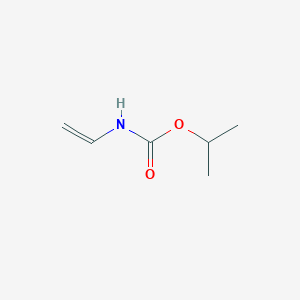
![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)
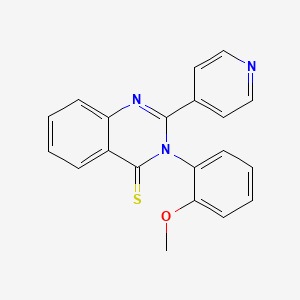
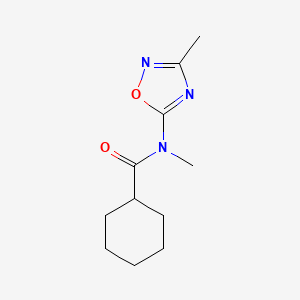
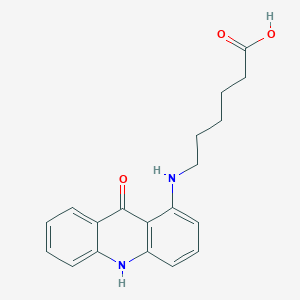

![Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)-](/img/structure/B12907947.png)

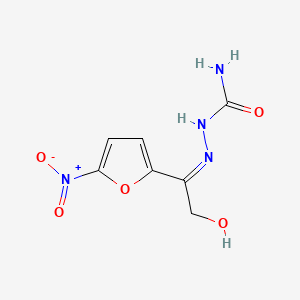
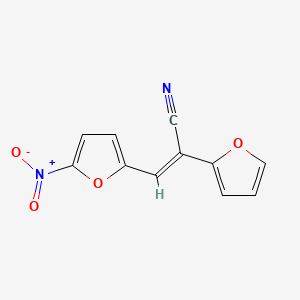
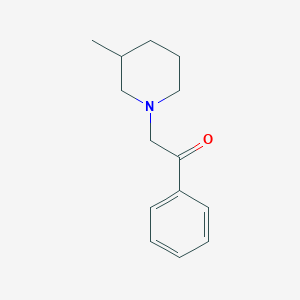
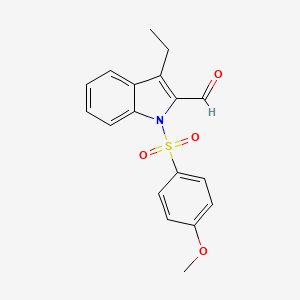
![3-Phenyl-6,7-dihydro-1H-thiopyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12907980.png)
